![molecular formula C17H15N5O3S B2880348 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide CAS No. 2034587-02-3](/img/structure/B2880348.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomonitoring and Metabolic Studies
Research into heterocyclic aromatic amines, such as those related to quinoxaline derivatives, has been crucial for understanding human exposure through diet and its metabolic processing. For instance, studies have developed biomonitoring procedures for the analysis and quantification of heterocyclic aromatic amine metabolites in human urine, shedding light on their metabolic pathways and potential health implications (Stillwell et al., 1999). These methodologies enable the detection of these compounds and their metabolites, providing essential data for assessing exposure levels and risks associated with diet and environmental factors.
Carcinogenicity and Mutagenicity
The carcinogenic potential of heterocyclic amines formed during the cooking of meat and their genotoxic effects have been extensively studied. Research has aimed to quantify these compounds in cooked foods and to understand their mutagenic and carcinogenic properties in both human and animal models. For example, the formation of DNA adducts and the mutational fingerprints of these amines in experimental animals have offered insights into their mechanisms of action and potential risks to human health (Nagao et al., 1996).
Therapeutic Potential
Some studies have explored the therapeutic potential of related compounds. For instance, linomide, a quinoline-3-carboxamide, has been investigated for its immunomodulatory effects and its potential application in treating conditions such as multiple sclerosis and Type I juvenile diabetes. These studies have examined the tolerability, clinical efficacy, and physiologic disposition of linomide, providing preliminary data on its potential benefits for managing autoimmune diseases and its impact on beta cell function in diabetes patients (Karussis et al., 1996), (Coutant et al., 1998).
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that its main decomposition product acts as a nucleating agent, boosting the conductivity of the final doped films . This suggests that the compound may interact with its targets to induce changes in their electrical properties.
Biochemical Pathways
Similar compounds have been found to have antimicrobial , anticancer , antioxidant , and other activities , suggesting that this compound may affect a variety of biochemical pathways.
Result of Action
The compound’s ability to boost the conductivity of doped films suggests that it may have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-21-15-8-7-11(9-16(15)22(2)26(21,24)25)19-17(23)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNDXWRPHGRMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2880265.png)
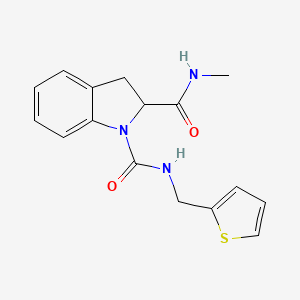

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2880268.png)
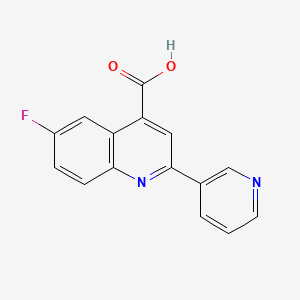
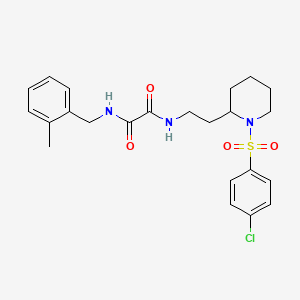
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol](/img/structure/B2880272.png)
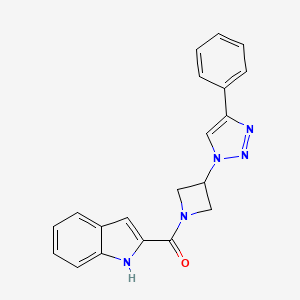
![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)
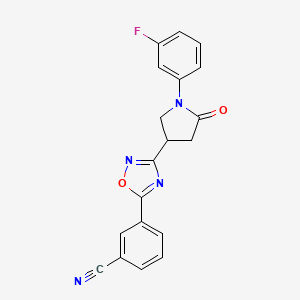
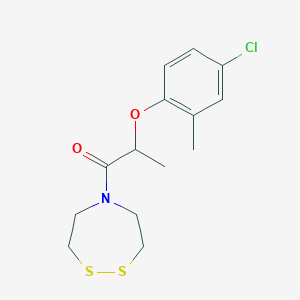
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2880284.png)
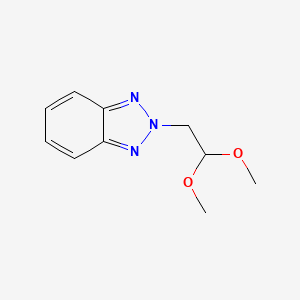
methanone](/img/structure/B2880287.png)